8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one 8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20403588
InChI: InChI=1S/C12H13NO2/c14-12-10-4-3-9(8-1-2-8)7-11(10)15-6-5-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

CAS No.:

Cat. No.: VC20403588

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 8-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Standard InChI InChI=1S/C12H13NO2/c14-12-10-4-3-9(8-1-2-8)7-11(10)15-6-5-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Standard InChI Key DLHHMEHABJMYPX-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC3=C(C=C2)C(=O)NCCO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one, reflects its fused benzoxazepine ring system. Key structural features include:

  • A 1,4-benzoxazepine backbone (a seven-membered ring fused to a benzene ring, with oxygen at position 1 and nitrogen at position 4).

  • A cyclopropyl group at position 8, introducing steric complexity.

  • A fluorine atom at position 6, enhancing electronic properties and metabolic stability .

The SMILES notation \text{C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3 and InChIKey IOFQVMUCCOQTAD-UHFFFAOYSA-N\text{IOFQVMUCCOQTAD-UHFFFAOYSA-N} further define its connectivity .

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC12H12FNO2\text{C}_{12}\text{H}_{12}\text{FNO}_2
Molecular Weight221.23 g/mol
IUPAC Name8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
SMILESC1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3
InChIKeyIOFQVMUCCOQTAD-UHFFFAOYSA-N

Synthesis and Derivative Development

Synthetic Routes

The synthesis of benzoxazepine derivatives typically involves cyclization reactions. For example, a published strategy for analogous compounds starts with 5-bromo-2-hydroxy-3-methoxybenzaldehyde, which undergoes reductive amination and lactam formation to yield the benzoxazepine scaffold . The cyclopropyl group is introduced via cross-coupling reactions, while fluorination is achieved using electrophilic fluorinating agents.

Structural Modifications

Modifications at positions C-7 and N-4 are critical for tuning bioactivity:

  • C-7 substituents: Aryl or heteroaryl groups introduced via Suzuki-Miyaura coupling .

  • N-4 functionalization: Acylation or alkylation to optimize binding interactions .

Pharmacological Relevance

Bromodomain Inhibition

Benzoxazepines are recognized as inhibitors of CBP/p300 bromodomains, epigenetic regulators implicated in cancer and inflammatory diseases . The compound’s scaffold aligns with reported inhibitors like I-CBP112, which disrupt acetyl-lysine recognition. Key interactions include:

  • Hydrogen bonding between the lactam carbonyl and conserved water molecules in the binding pocket.

  • Hydrophobic interactions from the cyclopropyl group .

Table 2: Bromodomain Inhibition Parameters (Hypothetical Data)

ParameterValue
IC₅₀ (CBP/p300)~150 nM (estimated)
Selectivity Ratio10:1 (CBP vs. BRD4)

Physicochemical and ADME Profiles

Solubility and Lipophilicity

The fluorine atom enhances solubility in polar solvents, while the cyclopropyl group increases lipophilicity (logP2.1\log P \approx 2.1), favoring blood-brain barrier penetration .

Metabolic Stability

In vitro studies of similar benzoxazepines show resistance to cytochrome P450 oxidation, attributed to fluorine’s electron-withdrawing effects .

Comparative Analysis with Analogues

Benzoxazepine vs. Benzodiazepine Scaffolds

Unlike 1,4-benzodiazepines, the 1,4-benzoxazepine core replaces a nitrogen with oxygen, reducing basicity and altering hydrogen-bonding capacity. This modification enhances selectivity for bromodomains over GABA receptors .

Role of the Cyclopropyl Group

The cyclopropyl moiety induces ring strain, stabilizing bioactive conformations and improving target engagement. Comparative studies show a 3-fold increase in binding affinity compared to non-cyclopropyl analogues .

Challenges and Future Directions

Selectivity Optimization

Despite promising activity, off-target effects on homologous bromodomains (e.g., BRD4) remain a concern. Structure-activity relationship (SAR) studies focusing on C-7 aryl substituents and N-4 acyl groups are ongoing .

Prodrug Development

Esterification of the lactam carbonyl could improve oral bioavailability, though hydrolysis kinetics must be carefully controlled .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator